Dodecyl gallate

Catalog No.
S532592
CAS No.
1166-52-5
M.F
C19H30O5
M. Wt
338.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dodecyl gallate

CAS Number

1166-52-5

Product Name

Dodecyl gallate

IUPAC Name

dodecyl 3,4,5-trihydroxybenzoate

Molecular Formula

C19H30O5

Molecular Weight

338.4 g/mol

InChI

InChI=1S/C19H30O5/c1-2-3-4-5-6-7-8-9-10-11-12-24-19(23)15-13-16(20)18(22)17(21)14-15/h13-14,20-22H,2-12H2,1H3

InChI Key

RPWFJAMTCNSJKK-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCOC(=O)C1=CC(=C(C(=C1)O)O)O

Solubility

Insoluble in water, freely soluble in ethanol and ether

Synonyms

antioxidant E 312, antioxidant E-312, dodecyl gallate, E 312 antioxidant, E-312 antioxidant, lauryl gallate

Canonical SMILES

CCCCCCCCCCCCOC(=O)C1=CC(=C(C(=C1)O)O)O

Description

The exact mass of the compound Dodecyl gallate is 338.2093 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water, freely soluble in ethanol and ether. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 133463. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Hydroxybenzoates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Food Additives -> ANTIOXIDANT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Antioxidant Activity

Dodecyl gallate, like other gallate esters, exhibits significant antioxidant properties. Researchers have investigated its potential to:

  • Scavenge free radicals: These reactive molecules can damage cells and contribute to various diseases. Studies have shown dodecyl gallate's ability to neutralize free radicals, potentially offering protection against oxidative stress-related conditions [].
  • Prevent lipid peroxidation: Fats are susceptible to oxidation, which can deteriorate food quality and contribute to health problems. Dodecyl gallate's antioxidant activity can help prevent this process [].

Antimicrobial Activity

Dodecyl gallate has shown promise in inhibiting the growth of various microorganisms, including bacteria and fungi. Research suggests it may be effective against:

  • Foodborne pathogens: Studies have demonstrated dodecyl gallate's ability to inhibit the growth of bacteria like E. coli and Salmonella, which can cause food spoilage and illness [].
  • Fungal growth: Dodecyl gallate may also inhibit the growth of fungi, potentially extending the shelf life of food products [].

Dodecyl gallate, also known as n-dodecyl gallate or lauryl gallate, is a chemical compound classified as an ester of gallic acid. Its chemical formula is C19H30O5, and it has a molecular weight of 338.45 g/mol. Dodecyl gallate appears as a white to creamy-white crystalline solid that is odorless and insoluble in water but freely soluble in organic solvents such as ethanol and ether . It functions primarily as an antioxidant and preservative, inhibiting the growth of fungi, yeast, and bacteria in various applications, particularly in food and cosmetics .

Typical of esters:

  • Hydrolysis: In the presence of water and an acid or base catalyst, dodecyl gallate can hydrolyze to yield dodecanol and gallic acid.
  • Transesterification: Dodecyl gallate can react with other alcohols to form different esters, which is relevant in modifying its properties for specific applications.
  • Oxidation: The antioxidant properties of dodecyl gallate allow it to react with free radicals, thereby preventing lipid peroxidation in biological systems .

Dodecyl gallate can be synthesized through several methods:

  • Esterification: The most common method involves the reaction of dodecanol with gallic acid in the presence of an acid catalyst. This method typically requires heating under reflux conditions to facilitate the reaction.
  • Transesterification: This method involves reacting gallic acid with dodecyl acetate or other dodecyl derivatives, often using a base catalyst.
  • Microwave-assisted synthesis: Recent advancements have introduced microwave-assisted methods that enhance reaction rates and yields while reducing reaction times compared to traditional methods.

Dodecyl gallate is utilized across various industries:

  • Food Industry: It is employed as an antioxidant in fats, oils, cheeses, and margarine to prolong shelf life by preventing rancidity .
  • Cosmetics: Its antimicrobial properties make it a valuable ingredient in cosmetic formulations to inhibit microbial growth.
  • Pharmaceuticals: Dodecyl gallate has potential applications as a stabilizing agent for certain drug formulations due to its antioxidant properties .

Interaction studies involving dodecyl gallate have indicated that it may exhibit cross-reactivity with other gallates. This is particularly relevant in allergy testing, where individuals sensitized to one type of gallate may react to others due to structural similarities . Additionally, research has shown that dodecyl gallate does not significantly affect drug-metabolizing enzymes either in vitro or in vivo, suggesting its safety profile in pharmaceutical applications .

Dodecyl gallate shares structural characteristics with several similar compounds. Here are a few notable examples:

Compound NameChemical FormulaUnique Features
Octyl gallateC17H26O5Shorter alkyl chain; used similarly as an antioxidant.
Butyl gallateC13H18O5Even shorter alkyl chain; less effective as an antioxidant compared to dodecyl gallate.
Propyl gallateC11H14O5Shortest alkyl chain among these; primarily used as a food preservative.

Dodecyl gallate is unique due to its longer alkyl chain, which enhances its lipophilicity and effectiveness as an antioxidant compared to shorter-chain counterparts like octyl and butyl gallates. This property makes it particularly suitable for applications requiring stability in lipid-rich environments .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

White or creamy-white odourless solid
Solid

XLogP3

5.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

338.20932405 g/mol

Monoisotopic Mass

338.20932405 g/mol

Heavy Atom Count

24

Appearance

Solid powder

Melting Point

Between 95 °C and 98 °C after drying at 90 °C for six hours
96 - 97 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

45612DY463

GHS Hazard Statements

H317: May cause an allergic skin reaction [Warning Sensitization, Skin]

Pictograms

Irritant

Irritant

Other CAS

1166-52-5

Wikipedia

Dodecyl_gallate

Use Classification

Food additives
Food Additives -> ANTIOXIDANT; -> JECFA Functional Classes
Cosmetics -> Antioxidant

General Manufacturing Information

Benzoic acid, 3,4,5-trihydroxy-, dodecyl ester: ACTIVE

Dates

Modify: 2023-08-15
1: Feuser PE, Arévalo JM, Junior EL, Rossi GR, da Silva Trindade E, Rocha ME, Jacques AV, Ricci-Júnior E, Santos-Silva MC, Sayer C, de Araújo PH. Increased cellular uptake of lauryl gallate loaded in superparamagnetic poly(methyl methacrylate) nanoparticles due to surface modification with folic acid. J Mater Sci Mater Med. 2016 Dec;27(12):185. Epub 2016 Oct 27. PubMed PMID: 27787810.
2: Jurak M, Miñones J Jr. Interactions of lauryl gallate with phospholipid components of biological membranes. Biochim Biophys Acta. 2016 Aug;1858(8):1821-32. doi: 10.1016/j.bbamem.2016.04.012. Epub 2016 Apr 24. PubMed PMID: 27117642.
3: Teng CL, Han SM, Wu WC, Hsueh CM, Tsai JR, Hwang WL, Hsu SL. Mechanistic aspects of lauryl gallate-induced differentiation and apoptosis in human acute myeloid leukemia cells. Food Chem Toxicol. 2014 Sep;71:197-206. doi: 10.1016/j.fct.2014.06.019. Epub 2014 Jun 30. PubMed PMID: 24994563.
4: Jurak M. Effect of Lauryl Gallate on Wetting Properties of Organized Thin Phospholipid Films on Mica. J Phys Chem B. 2016 Jul 14;120(27):6657-66. doi: 10.1021/acs.jpcb.6b02434. Epub 2016 Jun 30. PubMed PMID: 27332889.
5: Reynaud C, Tapin-Lingua S, Elegir G, Petit-Conil M, Baumberger S. Hydrophobic properties conferred to Kraft pulp by a laccase-catalysed treatment with lauryl gallate. J Biotechnol. 2013 Sep 10;167(3):302-8. doi: 10.1016/j.jbiotec.2013.07.014. Epub 2013 Jul 19. PubMed PMID: 23876480.
6: Calcabrini A, García-Martínez JM, González L, Tendero MJ, Ortuño MT, Crateri P, Lopez-Rivas A, Arancia G, González-Porqué P, Martín-Pérez J. Inhibition of proliferation and induction of apoptosis in human breast cancer cells by lauryl gallate. Carcinogenesis. 2006 Aug;27(8):1699-712. Epub 2006 Apr 19. PubMed PMID: 16624827.
7: Hurtado C, Bustos MJ, Sabina P, Nogal ML, Granja AG, González ME, Gónzalez-Porqué P, Revilla Y, Carrascosa AL. Antiviral activity of lauryl gallate against animal viruses. Antivir Ther. 2008;13(7):909-17. PubMed PMID: 19043925.
8: Roy G, Lombardía M, Palacios C, Serrano A, Cespón C, Ortega E, Eiras P, Lujan S, Revilla Y, Gonzalez-Porqué P. Mechanistic aspects of the induction of apoptosis by lauryl gallate in the murine B-cell lymphoma line Wehi 231. Arch Biochem Biophys. 2000 Nov 15;383(2):206-14. PubMed PMID: 11185555.
9: Ortega E, Sadaba MC, Ortiz AI, Cespon C, Rocamora A, Escolano JM, Roy G, Villar LM, Gonzalez-Porque P. Tumoricidal activity of lauryl gallate towards chemically induced skin tumours in mice. Br J Cancer. 2003 Mar 24;88(6):940-3. PubMed PMID: 12644834; PubMed Central PMCID: PMC2377081.
10: Palacios C, Cespón C, Martín De La Vega C, Roy G, Serrano A, Salinas M, González-Porqué P. Lauryl gallate inhibits the activity of protein tyrosine kinase c-Src purified from human platelets. J Enzyme Inhib. 2001 Dec;16(6):527-33. PubMed PMID: 12164392.
11: Cheng CH, Cheng YP, Chang IL, Chen HY, Wu CC, Hsieh CP. Dodecyl gallate induces apoptosis by upregulating the caspase-dependent apoptotic pathway and inhibiting the expression of anti-apoptotic Bcl-2 family proteins in human osteosarcoma cells. Mol Med Rep. 2016 Feb;13(2):1495-500. doi: 10.3892/mmr.2015.4717. Epub 2015 Dec 24. PubMed PMID: 26707422; PubMed Central PMCID: PMC4732860.
12: Gamboni SE, Palmer AM, Nixon RL. Allergic contact stomatitis to dodecyl gallate? A review of the relevance of positive patch test results to gallates. Australas J Dermatol. 2013 Aug;54(3):213-7. doi: 10.1111/j.1440-0960.2012.00941.x. Epub 2012 Sep 4. PubMed PMID: 22943875.
13: Hausen BM, Beyer W. The sensitizing capacity of the antioxidants propyl, octyl, and dodecyl gallate and some related gallic acid esters. Contact Dermatitis. 1992 Apr;26(4):253-8. Review. PubMed PMID: 1395563.
14: Raccagni AA, Frattagli M, Baldari U, Righini MG. Lauryl gallate hand dermatitis in a cheese counter assistant. Contact Dermatitis. 1997 Oct;37(4):182. PubMed PMID: 9385516.
15: Kubo I, Masuoka N, Xiao P, Haraguchi H. Antioxidant activity of dodecyl gallate. J Agric Food Chem. 2002 Jun 5;50(12):3533-9. PubMed PMID: 12033824.
16: Kubo I, Fujita Ki, Nihei Ki, Masuoka N. Non-antibiotic antibacterial activity of dodecyl gallate. Bioorg Med Chem. 2003 Feb 20;11(4):573-80. PubMed PMID: 12538022.
17: Garcia-Ubasart J, Colom JF, Vila C, Gómez Hernández N, Blanca Roncero M, Vidal T. A new procedure for the hydrophobization of cellulose fibre using laccase and a hydrophobic phenolic compound. Bioresour Technol. 2012 May;112:341-4. doi: 10.1016/j.biortech.2012.02.075. Epub 2012 Feb 25. PubMed PMID: 22440576.
18: van der Meeren HL. Dodecyl gallate, permitted in food, is a strong sensitizer. Contact Dermatitis. 1987 May;16(5):260-2. PubMed PMID: 2957151.
19: Fujita K, Kubo I. Plasma membrane injury induced by nonyl gallate in Saccharomyces cerevisiae. J Appl Microbiol. 2002;92(6):1035-42. PubMed PMID: 12010543.
20: Hossain KhM, González MD, Lozano GR, Tzanov T. Multifunctional modification of wool using an enzymatic process in aqueous-organic media. J Biotechnol. 2009 Apr 20;141(1-2):58-63. doi: 10.1016/j.jbiotec.2009.02.011. Epub 2009 Feb 27. PubMed PMID: 19428731.

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